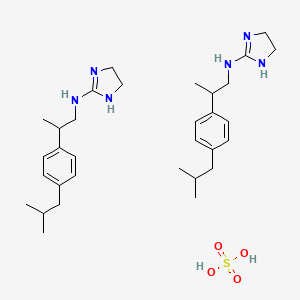

2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate

Description

2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate is an imidazoline derivative characterized by a bicyclic structure containing a five-membered unsaturated ring (imidazoline) with a propylamino linker to a p-isobutylphenyl substituent. The compound exists as a hemisulfate salt with a hemihydrate stoichiometry, indicating partial hydration (one water molecule per two formula units). While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest roles in modulating neurotransmitter release or cardiovascular regulation.

Properties

CAS No. |

120570-61-8 |

|---|---|

Molecular Formula |

C32H52N6O4S |

Molecular Weight |

616.9 g/mol |

IUPAC Name |

N-[2-[4-(2-methylpropyl)phenyl]propyl]-4,5-dihydro-1H-imidazol-2-amine;sulfuric acid |

InChI |

InChI=1S/2C16H25N3.H2O4S/c2*1-12(2)10-14-4-6-15(7-5-14)13(3)11-19-16-17-8-9-18-16;1-5(2,3)4/h2*4-7,12-13H,8-11H2,1-3H3,(H2,17,18,19);(H2,1,2,3,4) |

InChI Key |

GYVMDIGLMDOHGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)CNC2=NCCN2.CC(C)CC1=CC=C(C=C1)C(C)CNC2=NCCN2.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate typically involves multiple steps. One common method starts with the preparation of 2-(p-isobutylphenyl)propionyl chloride, which is then reacted with appropriate amines to form the desired imidazoline derivative. The reaction conditions often include the use of solvents like benzene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Benzene, ethanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Imidazoline Derivatives

- 5-Isopropylimidazolidine-2,4-dione monohydrate (): Structure: Saturated imidazolidine ring with two ketone groups and an isopropyl substituent. Properties: m.p. 145–147°C; synthesized via dehydrative cyclization of L-valine and urea. Key Difference: The saturated ring and ketone groups distinguish it from the target compound’s unsaturated imidazoline, which may confer different receptor binding profiles (e.g., anticonvulsant vs. adrenergic activity) .

- Imazamethabenz methyl ester (): Structure: Imidazolin-2-yl group attached to toluate esters. Application: Herbicide targeting acetolactate synthase (ALS) in plants. Key Difference: The toluate ester and methyl groups contrast with the target’s propylamino linker and sulfate salt, reflecting divergent applications (agricultural vs. pharmaceutical) .

Amine-Containing Pharmaceuticals

- Prilocaine (): Structure: Propylamino group in an amide local anesthetic (C₁₃H₂₀N₂O). Properties: Purity ≥99%, stored below 25°C. Key Difference: The amide functional group and toluidine backbone differ from the imidazoline ring, leading to distinct mechanisms (sodium channel blockade vs. receptor agonism) .

Heterocyclic Sulfur Derivatives

- 2-Isopropyl-4-(methylaminomethyl)thiazole hydrochloride (): Structure: Thiazole ring with isopropyl and methylaminomethyl substituents. Key Difference: Thiazole’s sulfur atom and aromaticity vs. imidazoline’s nitrogen-rich unsaturated ring. These differences may influence metabolic stability and target selectivity .

Physicochemical Properties

Biological Activity

2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate, also known by its CAS number 120570-61-8, belongs to a class of imidazoline derivatives that have been explored for various biological activities. This compound has garnered interest due to its potential pharmacological applications, particularly in the modulation of nitric oxide synthase and other signaling pathways.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 625.88 g/mol. Its structure features an imidazoline ring, which is pivotal for its biological activity.

Research indicates that imidazoline derivatives can influence various biological pathways, primarily through their interaction with receptors such as the imidazoline receptor and adrenergic receptors. The specific activity of this compound includes:

- Nitric Oxide Synthase Stimulation : This compound has been shown to enhance the expression of endothelial nitric oxide synthase (eNOS), thereby increasing nitric oxide (NO) production, which plays a critical role in vascular function and blood pressure regulation .

- Adrenergic Modulation : It may also interact with adrenergic receptors, influencing cardiovascular responses and potentially providing therapeutic benefits in conditions like hypertension.

Toxicity Profile

The acute toxicity of this compound has been assessed through LD50 studies, indicating a moderate toxicity level. The exact values for toxicity vary based on the route of administration and the model organism used in studies .

Case Studies

Several studies have explored the pharmacological effects of imidazoline derivatives:

- Cardiovascular Effects : A study demonstrated that administration of this compound resulted in significant vasodilation in animal models, attributed to enhanced NO production .

- Neuroprotective Effects : Another investigation suggested potential neuroprotective properties, where the compound was shown to reduce oxidative stress markers in neuronal cells, indicating its utility in neurodegenerative conditions .

- Anti-inflammatory Activity : The compound has also been evaluated for its anti-inflammatory effects, showing promise in reducing cytokine levels in vitro, which could be beneficial for inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Biological Activity | Toxicity (LD50) |

|---|---|---|---|

| This compound | eNOS stimulation, adrenergic modulation | Vasodilation, neuroprotection | Moderate |

| 2-Phenyl-2-imidazoline | Similar receptor interaction | Cardiovascular effects | Low |

| Imidazo[2,1-b]thiazoles | eNOS stimulation | Antioxidant effects | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.